molecular formula C10H7NO3 B8804736 1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione CAS No. 43048-02-8

1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B8804736
CAS No.: 43048-02-8
M. Wt: 189.17 g/mol
InChI Key: CNDOSNMFHUSKGN-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a hydroxyphenyl substituent at the N(1) position of the pyrrole-2,5-dione core. Its hydroxyphenyl group enhances solubility and may influence electronic properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No.

43048-02-8

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

1-(2-hydroxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H7NO3/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(11)14/h1-6,12H

InChI Key

CNDOSNMFHUSKGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Electron-withdrawing groups (e.g., Cl, Br, CF3) enhance reactivity in cross-coupling reactions and bioactivity (e.g., MI-1’s kinase inhibition) .
  • Hydroxyl and amino groups improve solubility and enable hydrogen bonding, critical for protein interactions (e.g., antimicrobial activity in ).
  • Alkynyl/alkenyl substituents (e.g., prop-2-ynyl, pent-4-en-1-yl) facilitate bioconjugation via click chemistry or Michael additions .

Key Research Findings

  • Bioactivity vs. Substituent Polarity : Hydrophilic groups (e.g., -OH, -NH2) correlate with antimicrobial and anticancer activity, while hydrophobic groups (e.g., -CF3, -Ph) enhance membrane permeability .
  • Stereochemical Influence : Asymmetric synthesis (e.g., pyrazolyl derivatives) enables enantioselective interactions with biological targets .
  • Limitations : Brominated derivatives, though potent, may exhibit toxicity, necessitating structural optimization .

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